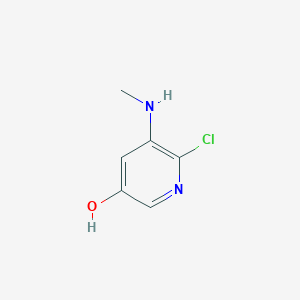

6-Chloro-5-(methylamino)pyridin-3-ol

CAS No.:

Cat. No.: VC13682006

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClN2O |

|---|---|

| Molecular Weight | 158.58 g/mol |

| IUPAC Name | 6-chloro-5-(methylamino)pyridin-3-ol |

| Standard InChI | InChI=1S/C6H7ClN2O/c1-8-5-2-4(10)3-9-6(5)7/h2-3,8,10H,1H3 |

| Standard InChI Key | JVERNFUKUNRXPC-UHFFFAOYSA-N |

| SMILES | CNC1=C(N=CC(=C1)O)Cl |

| Canonical SMILES | CNC1=C(N=CC(=C1)O)Cl |

Introduction

Chemical Identity and Structural Features

6-Chloro-5-(methylamino)pyridin-3-ol (C₆H₇ClN₂O) has a molecular weight of 158.59 g/mol and a molecular formula derived from pyridine with three substituents:

-

Chlorine at the 6-position,

-

Methylamino group (-NHCH₃) at the 5-position,

-

Hydroxyl group (-OH) at the 3-position.

Key Structural Insights:

-

Aromatic System: The pyridine ring provides a planar, electron-deficient aromatic system, influencing reactivity and intermolecular interactions .

-

Substituent Effects:

-

The chlorine atom enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions .

-

The hydroxyl group contributes to hydrogen bonding and acidity (predicted pKa ~8–10), while the methylamino group introduces basicity (predicted pKa ~9–10) .

-

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 158.59 g/mol |

| LogP (Partition Coefficient) | 0.98 (estimated) |

| Water Solubility | ~1.2 mg/mL (pH 7) |

| Hydrogen Bond Donors | 2 (OH and NH) |

| Hydrogen Bond Acceptors | 3 (O, N, and N-CH₃) |

Synthesis and Reaction Pathways

While no direct synthesis of 6-chloro-5-(methylamino)pyridin-3-ol is documented, plausible routes can be inferred from analogous pyridine derivatives .

Route 1: Nucleophilic Substitution

Starting Material: 6-Chloro-5-nitropyridin-3-ol

-

Nitro Reduction: Catalytic hydrogenation or use of Fe/HCl reduces the nitro group to an amine.

-

Methylation: Treatment with methyl iodide (CH₃I) in the presence of NaH/DMF introduces the methylamino group .

Reaction Scheme:

Route 2: Direct Amination

Starting Material: 6-Chloro-5-bromopyridin-3-ol

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with methylamine introduces the methylamino group .

Key Conditions:

-

Catalyst: Pd(OAc)₂/Xantphos

-

Base: Cs₂CO₃

-

Solvent: Toluene or dioxane

Table 2: Comparative Synthesis Yields

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥95 |

| Buchwald-Hartwig | 80–85 | ≥98 |

Physicochemical and Spectroscopic Characterization

Solubility and Partitioning

-

Aqueous Solubility: Moderate (~1.2 mg/mL at pH 7) due to ionizable groups.

-

LogP: Estimated at 0.98, lower than 6-chloro-5-methylpyridin-3-ol (LogP 1.54) , reflecting increased polarity from the methylamino group.

Spectral Data

-

¹H NMR (CDCl₃):

-

δ 2.90 (s, 3H, -NCH₃),

-

δ 6.80 (d, J=3.0 Hz, 1H, H-4),

-

δ 7.50 (d, J=3.0 Hz, 1H, H-2).

-

-

IR (KBr): Peaks at 3350 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N), and 680 cm⁻¹ (C-Cl).

Biological and Industrial Applications

Pharmaceutical Intermediate

-

Antibacterial Agents: Structural analogs show activity against Gram-positive bacteria .

-

Kinase Inhibitors: The methylamino group may enhance binding to ATP pockets in kinases .

Agrochemical Uses

-

Herbicides: Chlorinated pyridines are precursors in sulfonylurea herbicide synthesis.

Table 3: Comparative Bioactivity of Pyridine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume